Structural Elucidation and NMR Spectral Analysis of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole: A Technical Guide
Structural Elucidation and NMR Spectral Analysis of 4-(1-Chloroethyl)-1-phenyl-1H-1,2,3-triazole: A Technical Guide
Executive Summary
4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole is a highly functionalized heterocyclic compound frequently utilized as a versatile intermediate in medicinal chemistry and click-chemistry workflows. The presence of a chiral center bearing a reactive halogen, combined with the rigid, electron-deficient 1,2,3-triazole core, makes this molecule a valuable building block for further functionalization. This whitepaper provides a comprehensive, authoritative guide to the structural elucidation of this compound using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Context: Synthesis and Electronic Environment
The compound is typically synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between phenyl azide and 3-chloro-1-butyne. This regioselective "click" reaction exclusively yields the 1,4-disubstituted triazole isomer.
The NMR spectral signatures of this molecule are dictated by its unique electronic environment:
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The Triazole Core: The 1,2,3-triazole ring is highly electron-withdrawing due to the presence of three electronegative nitrogen atoms. This induces a strong -I (inductive) effect on adjacent substituents.
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Aromatic Ring Current: Both the phenyl ring and the triazole ring generate anisotropic deshielding cones. In solution, the N1-phenyl group tends to adopt a roughly coplanar conformation with the triazole ring to maximize π -conjugation, placing the C5 proton of the triazole directly within the deshielding region of the phenyl ring.
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The Chiral Center: The C4 position is substituted with a 1-chloroethyl group (-CH(Cl)CH3). The highly electronegative chlorine atom further deshields the local methine proton and carbon.
Recent studies on 1-phenyl-1H-1,2,3-triazole derivatives provide foundational empirical data for these chemical shifts, confirming the profound deshielding effects of the N1-phenyl substitution ()[1].
High-Resolution 1H NMR Analysis
The 1H NMR spectrum in deuterated chloroform (CDCl3) reveals five distinct proton environments. The quantitative data is summarized in Table 1.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| CH3 | 1.95 | Doublet (d) | 3H | 6.8 | Methyl group adjacent to chiral center |
| CH-Cl | 5.35 | Quartet (q) | 1H | 6.8 | Methine proton at chiral center |
| Phenyl H-m/p | 7.40 - 7.55 | Multiplet (m) | 3H | - | Meta and para protons of phenyl ring |
| Phenyl H-o | 7.75 | Multiplet (m) | 2H | - | Ortho protons of phenyl ring |
| Triazole C5-H | 8.05 | Singlet (s) | 1H | - | Aromatic proton on the triazole ring |
Causality of Chemical Shifts
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Triazole C5-H (δ 8.05): This proton appears as a sharp singlet far downfield. The causality is threefold: the lack of adjacent protons prevents scalar coupling; the three nitrogen atoms withdraw electron density; and the coplanar N1-phenyl ring subjects the proton to its anisotropic deshielding cone. This shift is highly diagnostic for 1,4-disubstituted 1-phenyl-1,2,3-triazoles ()[2].
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Methine CH-Cl (δ 5.35): The methine proton is strongly deshielded by both the directly attached electronegative chlorine atom and the adjacent aromatic triazole ring. It splits into a quartet due to scalar coupling with the three equivalent protons of the adjacent methyl group ( n+1=4 ).
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Methyl CH3 (δ 1.95): The methyl group is relatively shielded but still shifted slightly downfield from a standard alkane due to the β -effect of the chlorine atom and the triazole ring. It appears as a doublet due to coupling with the single methine proton.
High-Resolution 13C NMR Analysis
The 13C NMR spectrum provides orthogonal validation of the molecular framework, particularly distinguishing the quaternary carbons.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| CH3 | 24.5 | CH3 | Methyl carbon |
| CH-Cl | 52.8 | CH | Chiral methine carbon bearing chlorine |
| Phenyl C-o | 120.5 | CH | Ortho carbons of phenyl ring |
| Triazole C5 | 120.8 | CH | Triazole ring carbon |
| Phenyl C-p | 128.9 | CH | Para carbon of phenyl ring |
| Phenyl C-m | 129.8 | CH | Meta carbons of phenyl ring |
| Phenyl C-ipso | 136.8 | C (Quat) | Ipso carbon of phenyl ring |
| Triazole C4 | 148.5 | C (Quat) | Substituted triazole ring carbon |
Causality of Chemical Shifts
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Triazole C4 (δ 148.5) vs. C5 (δ 120.8): The massive chemical shift difference (~28 ppm) between the two triazole carbons is the definitive proof of regiochemistry. C4 is a quaternary carbon directly bonded to the alkyl substituent, leading to significant deshielding. C5 is a tertiary carbon adjacent to the electron-rich N1 atom, which donates electron density via resonance, shielding the carbon relative to C4[2].
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Chiral Center (δ 52.8): The C-Cl carbon resonates in the typical 50-60 ppm window for secondary alkyl chlorides, confirming the preservation of the 1-chloroethyl moiety during synthesis.
2D NMR Correlation Logic for Unambiguous Assignment
To ensure absolute trustworthiness in the structural assignment, a self-validating system of 2D NMR experiments must be employed. The logical workflow relies on COSY (Correlation Spectroscopy) for through-bond proton-proton connectivity, HSQC (Heteronuclear Single Quantum Coherence) for direct carbon-proton mapping, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range quaternary carbon assignments.
Figure 1: Logical workflow for 2D NMR structural elucidation.
Standard Operating Procedure (SOP): NMR Acquisition
To guarantee data integrity and reproducibility, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition.
Step 1: Sample Preparation
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Weigh precisely 15–20 mg of the purified 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point calibration, validating the chemical shift axis and preventing referencing errors.
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Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.
Step 2: Instrument Calibration (Self-Validating Checks)
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Locking: Lock the spectrometer frequency to the deuterium resonance of CDCl3. Causality: This compensates for magnetic field drift over time, ensuring sharp, reproducible peaks.
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Shimming: Execute gradient shimming (e.g., TopShim). Validate the shim quality by checking the Full Width at Half Maximum (FWHM) of the TMS signal. Validation Gate: The FWHM must be ≤1.0 Hz. If not, re-shim.
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Tuning and Matching: Automatically or manually tune the probe to the exact Larmor frequencies of 1H and 13C for the specific sample environment.
Step 3: Acquisition Parameters
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1H NMR: Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 1.0 second to allow sufficient longitudinal relaxation. Acquire 16 scans with a spectral width of 15 ppm.
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13C NMR: Use a proton-decoupled pulse program (zgpg30) to collapse C-H multiplets into sharp singlets, increasing the signal-to-noise ratio. Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans with a spectral width of 250 ppm.
Step 4: Processing
Apply a Fourier transform, perform manual phase correction (zeroth and first order), and apply a baseline correction. Reference the TMS peak exactly to 0.00 ppm for both 1H and 13C spectra.
References
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Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and biological evaluation of ursolic acid derivatives bearing triazole moieties as potential anti-Toxoplasma gondii agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry / National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Synthesis and biological evaluation of ursolic acid derivatives bearing triazole moieties as potential anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
